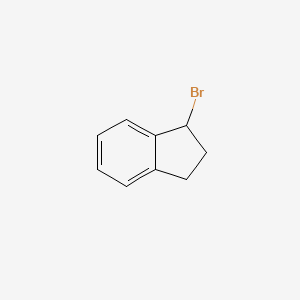

1-bromo-2,3-dihydro-1H-indene

Description

Significance of the Dihydroindene Scaffold in Organic Chemistry

The dihydroindene, or indane, scaffold is a prevalent structural motif in organic chemistry. This framework, consisting of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring, is found in numerous biologically active compounds and is a critical building block in medicinal chemistry and materials science. The rigid, bicyclic nature of the dihydroindene scaffold provides a defined three-dimensional structure that can be strategically functionalized to interact with biological targets.

An analysis of the vast CAS Registry of chemical compounds reveals that a relatively small number of core scaffolds, including frameworks like dihydroindene, form the basis for a large percentage of known organic molecules. nih.gov This highlights the fundamental importance of such scaffolds in the exploration of chemical space. nih.gov The development of novel synthetic methods to create and modify these core structures is a continuous and significant goal in organic chemistry. researchgate.net The dihydroindene scaffold, in particular, serves as a versatile template for creating libraries of compounds with diverse biological activities, including potential antimicrobial and anticancer properties.

Role of Halogenation in Modulating Reactivity and Synthetic Accessibility

Halogenation, the process of introducing a halogen atom into a compound, is a fundamental transformation in organic synthesis. acs.org Halogens like bromine can dramatically alter a molecule's physical and chemical properties. researchgate.net The introduction of a bromine atom onto the dihydroindene scaffold at the benzylic position, as in 1-bromo-2,3-dihydro-1H-indene, creates a reactive site susceptible to nucleophilic substitution.

This enhanced reactivity is a cornerstone of the compound's utility. The bromine atom acts as a good leaving group, facilitating the introduction of various functional groups at that position. This process is crucial for building more complex molecular architectures. mt.com Halogenation reactions are instrumental in the synthesis of a vast array of pharmaceuticals and agrochemicals, where the presence of a halogen can enhance the therapeutic or biological activity of the molecule. acs.orgmt.com The reactivity order among halogens is typically fluorine > chlorine > bromine > iodine, with bromine offering a good balance of reactivity and stability for many synthetic applications. mt.com

Overview of Research Areas Involving this compound

This compound serves as a versatile intermediate in several key areas of chemical research:

Organic Synthesis: The primary application of this compound is as a precursor for synthesizing a variety of indene (B144670) derivatives. Through nucleophilic substitution reactions, the bromine atom can be replaced by other groups like amines, thiols, or alkoxides. It can also undergo reduction to form 2,3-dihydro-1H-indene or oxidation to yield 1-indanone (B140024). The synthesis of this compound itself is typically achieved through the bromination of 2,3-dihydro-1H-indene using reagents like bromine (Br₂) or N-bromosuccinimide (NBS).

Medicinal Chemistry: The dihydroindene scaffold is a component of various biologically active molecules. Derivatives of 2,3-dihydro-1H-indene have shown potential anti-inflammatory, hypotensive, and antioxidant properties. While research on the direct biological activity of this compound is limited, its derivatives are of significant interest. For instance, some derivatives have been explored for their potential as retinoic acid receptor α (RARα) agonists in cancer therapy research.

Materials Science: Halogenated organic compounds can possess unique electronic properties, making them of interest in the development of new materials. smolecule.com While specific applications of this compound in this field are not extensively documented, its role as a building block allows for the creation of novel organic materials with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMGTUJYIOYCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450054 | |

| Record name | 1-Bromoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24373-98-6 | |

| Record name | 1-Bromoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Bromo 2,3 Dihydro 1h Indene and Its Derivatives

Direct Bromination Strategies

The direct introduction of a bromine atom onto the indene (B144670) or 2,3-dihydro-1H-indene (indan) skeleton is a primary route to 1-bromo-2,3-dihydro-1H-indene. The success of these methods hinges on controlling the reaction conditions to achieve the desired regioselectivity and avoid the formation of unwanted byproducts.

Regio- and Chemoselective Bromination of Indene and 2,3-Dihydro-1H-indene

The choice between electrophilic addition and radical substitution mechanisms dictates the outcome of the bromination of indene and its saturated analog, 2,3-dihydro-1H-indene. Careful selection of reagents and reaction conditions is paramount for selective mono-substitution at the desired position.

Electrophilic addition of hydrogen halides, such as hydrogen chloride or hydrogen bromide, to alkenes like indene yields the corresponding haloalkanes. wikipedia.org In the case of indene, the reaction with hydrogen chloride gas, even without a solvent, demonstrates this type of hydrohalogenation. wikipedia.org According to Markovnikov's rule, the halogen preferentially attaches to the carbon atom with fewer hydrogen substituents. wikipedia.org This is because the initial protonation of the alkene by the hydrogen halide forms the most stable carbocation intermediate. wikipedia.org For indene, this would lead to the formation of a carbocation at the benzylic position (C1), which is stabilized by the adjacent aromatic ring.

The use of molecular bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents in solvents like dichloromethane (B109758) or chloroform (B151607) is a common approach. To minimize side reactions such as di-bromination, it is crucial to maintain low temperatures, typically between 0 and 5°C, and to use a 1:1 molar ratio of the substrate to the brominating agent.

Radical bromination offers an alternative pathway, particularly for the synthesis of this compound from 2,3-dihydro-1H-indene. This reaction is typically facilitated by the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. commonorganicchemistry.com The reaction proceeds through a free radical chain mechanism. wikipedia.org

The process begins with the generation of bromine radicals from NBS under the influence of the initiator. These radicals then abstract a hydrogen atom from the benzylic position (C1) of the 2,3-dihydro-1H-indene, which is the most reactive site due to the stability of the resulting benzylic radical. This benzylic radical then reacts with a bromine source to form the desired this compound. The choice of solvent and reaction temperature can significantly influence the efficiency and selectivity of this process. numberanalytics.com

Electrophilic Bromination Mechanisms and Control

Multi-Bromination Processes and Controlled Synthesis

The direct bromination of indane can lead to a mixture of products, including polybrominated species. Research has shown that the reaction of indane with bromine can produce 1,3,3-tribromoindene and 1,2,3-tribromoindene. rsc.org Hydrolysis of these compounds can yield further derivatives such as 3-bromoinden-1-one and 2,3-dibromoinden-1-one. rsc.org

Controlled synthesis to achieve specific bromination patterns is crucial. For instance, the bromination of benz[f]indene with molecular bromine or through photobromination has been investigated to produce dibromo- and tribromobenz[f]indane derivatives. researchgate.net The use of N-bromosuccinimide (NBS) is a common method for achieving benzylic bromination. However, the success of this method can be substrate-dependent. In some cases, direct benzylic oxidation methods fail, necessitating a two-step approach of benzylic bromination followed by oxidation.

To control the extent of bromination, particularly in industrial settings, process parameters are carefully managed. For the synthesis of ar-brominated indanes, the rate of addition of the indane compound to a bromine solution in the presence of a Lewis acid catalyst is controlled. google.com Following the addition, the reaction mixture is heated to a high temperature (at least 75°C) to ensure the formation of the desired poly-ar-brominated indane product with high purity. google.com

Table 1: Bromination of 4-chloro-1-indanone (B82819) under various conditions

| Reagent/Condition | Product(s) | Yield (%) | Reference |

| Br₂ (2:1 molar ratio) in CHCl₃ | 2,2-dibromo-4-chloro-1-indanone | 68 | researchgate.net |

| H₂O₂ (2 eq) / HBr (48% aq, 1 eq) / dark / rt / 24 h | 2-bromo-4-chloro-1-indanone | 74 | researchgate.net |

| Br₂ / K₂CO₃ at 0 °C | 2-bromo-4-chloro-1-indanone | 45 | researchgate.net |

Indirect Synthetic Routes to the this compound Framework

Indirect methods provide alternative pathways to the this compound scaffold, often allowing for greater control over stereochemistry and the introduction of other functional groups.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for constructing the indane framework. For example, the cyclization of 3-arylpropionic acids can be catalyzed by reagents like terbium(III) triflate to form 1-indanones, which can then be further functionalized. nih.gov This method has been shown to be effective even for derivatives containing deactivating halogen atoms on the aromatic ring. nih.gov Another approach involves the intramolecular Friedel–Crafts acylation of 3-chlorophenylpropionic acid to yield 5-chloro-1-indanone. beilstein-journals.org

Radical cyclization reactions also offer a route to indane derivatives. The 5-hexenyl radical, for instance, can undergo exo closure to form a five-membered ring. libretexts.org The outcome of such reactions can be under kinetic or thermodynamic control, depending on the reaction conditions. libretexts.org Furthermore, the bromination of certain alkaloids containing prenyl groups can proceed with intramolecular cyclization, leading to the formation of bromo-derivatives with additional ring systems. nih.gov

Nucleophilic Displacement on Alternative Halogenated Indene Precursors

The reactivity of the carbon-halogen bond allows for nucleophilic substitution reactions to introduce a bromo group or to modify an existing halogenated indene. The rate of nucleophilic substitution on alkyl halides generally increases in the order Cl < Br < I. libretexts.org This principle can be applied to the synthesis of this compound from other halogenated precursors. For instance, 1-iodo or 1-chloro derivatives of 2,3-dihydro-1H-indene can be treated with a bromide source to yield the desired 1-bromo product. The choice of solvent and control of temperature are critical to ensure selective substitution.

The chlorine atom in 5-bromo-1-chloro-2,3-dihydro-1H-indene can be replaced by various nucleophiles, demonstrating the utility of nucleophilic substitution in creating more complex indene derivatives. smolecule.com

Preparation of Functionally Modified this compound Analogs

The synthesis of functionally modified this compound analogs expands the chemical space for potential applications.

Alkoxy-substituted indene derivatives can be prepared through various synthetic routes. For example, a method for the regioselective synthesis of 2,3,7,8-tetraalkoxyphenazines involves the use of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines. nih.gov While not directly focused on 1-bromoindane, this methodology highlights strategies for introducing alkoxy groups. In another example, an alkoxy-substituted (1,5)naphthalene-paracyclophanediene was synthesized in four steps, showcasing the incorporation of alkoxy groups to stabilize strained molecular structures. nih.gov The synthesis of various alkoxylated dodecaborate (B577226) derivatives has also been reported, demonstrating methods for introducing alkoxy groups with functionalized aliphatic spacers. mdpi.comchemrxiv.org

Halogenated indanones are valuable precursors for the synthesis of this compound and its derivatives. The synthesis of 4-chloro-1-indanone has been achieved in four steps starting from 2-chlorobenzaldehyde. researchgate.net Subsequent bromination of this compound occurs selectively in the cyclopentanone (B42830) ring, yielding mono- and dibromo derivatives. researchgate.net

The synthesis of 2-benzylidene-1-indanone (B110557) derivatives containing halogens has also been explored. nih.gov These syntheses often start from chalcone (B49325) precursors which undergo a Nazarov reaction followed by bromination to yield compounds like 2-bromo-6-methoxy-3-phenyl-1-indanone. beilstein-journals.org Electrocatalytic methods have been developed for the stereoselective synthesis of 1-indanones from 1,6-enynes using sodium halides as both the halogen source and electrolyte. rsc.org

Table 2: Synthesis of Halogenated Indanones

| Starting Material | Reagents | Product | Reference |

| 2-chlorobenzaldehyde | Multi-step synthesis | 4-chloro-1-indanone | researchgate.net |

| 4-chloro-1-indanone | Br₂, CHCl₃ | 2-bromo-4-chloro-1-indanone | researchgate.net |

| Chalcone (128) | 1. Trifluoroacetic acid 2. Bromine, diethyl ether | 2-bromo-6-methoxy-3-phenyl-1-indanone (130) | beilstein-journals.org |

| 1,6-enynes | Sodium halides, electrocatalysis | Halogenated 1-indanones | rsc.org |

Synthesis of Carboxylic Acid and Amine Derivatives

The introduction of carboxylic acid and amine functionalities to the this compound scaffold is a critical step in the synthesis of various biologically active molecules and complex chemical intermediates. These functional groups provide handles for further molecular elaboration, such as amide bond formation, esterification, and participation in cross-coupling reactions. Methodologies for incorporating these groups often involve multi-step synthetic sequences, beginning with either a pre-functionalized indene core or by modifying the bromo-indene structure.

Synthesis of Carboxylic Acid Derivatives

The synthesis of carboxylic acid derivatives of bromo-dihydroindene can be approached through several routes, including the functionalization of a pre-existing indene carboxylic acid or the construction of the indene ring with the carboxylic acid moiety already incorporated.

One prominent strategy involves the bromination of a dihydroindene-1-carboxylic acid precursor. For instance, 4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid can be synthesized from 2,3-dihydro-1H-indene-1-carboxylic acid. smolecule.com This process typically involves the use of brominating agents like N-bromosuccinimide (NBS) in an organic solvent. smolecule.com The subsequent introduction of an amino group, protected with a tert-butoxycarbonyl (Boc) group, showcases a pathway to amino acid derivatives. smolecule.com

Another approach involves building the indene skeleton and then modifying it. For example, a series of indene amino acid derivatives were synthesized starting from 1,2-bis(bromomethyl)benzene (B41939) and ethyl isocyanoacetate to form ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate. acs.org This intermediate is then hydrolyzed under acidic conditions to yield the amino derivative, which is subsequently converted to a carboxylic acid. acs.org

Furthermore, the hydrolysis of corresponding esters serves as a direct method to obtain the carboxylic acid. The hydrolysis of methyl (R)-2-(methyl(pyrimidin-5-yl)amino)-2,3-dihydro-1H-indole-5-carboxylate to (R)-2-(methyl(pyrimidin-5-yl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid using a sodium hydroxide (B78521) solution is a clear example of this transformation. acs.org

A method for synthesizing the fundamental indane-1-carboxylic acid, a precursor for more complex derivatives, starts with o-bromobenzyl bromide, which reacts with zinc powder to form an organozinc reagent. google.com This reagent then undergoes a carbocyclization reaction with an acrylate (B77674) compound to yield an indane-1-carboxylate ester, which is finally hydrolyzed to the desired carboxylic acid. google.com

Table 1: Synthesis of Carboxylic Acid Derivatives

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| 2,3-dihydro-1H-indene-1-carboxylic acid | 1. N-bromosuccinimide (NBS) / organic solvent2. Introduction of amine with tert-butoxycarbonyl protection | 4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid | smolecule.com |

| 1,2-bis(bromomethyl)benzene, Ethyl isocyanoacetate | 1. K₂CO₃, TBAHS, MeCN, 70-80°C2. HCl, EtOAc, EtOH3. LiOH·H₂O, THF, MeOH, H₂O | 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid | acs.org |

| Methyl (R)-2-(methyl(pyrimidin-5-yl)amino)-2,3-dihydro-1H-indole-5-carboxylate | 1 M Sodium hydroxide, Dioxane, 50°C | (R)-2-(methyl(pyrimidin-5-yl)amino)-2,3-dihydro-1H-indene-5-carboxylic Acid | acs.org |

| o-Bromobenzyl bromide, Acrylate compound | 1. Zinc powder, THF2. Catalyst3. Alkaline hydrolysis | Indane-1-carboxylic acid | google.com |

Synthesis of Amine Derivatives

The synthesis of amine derivatives of this compound is pivotal for the development of pharmaceutical agents, particularly those targeting neurological pathways.

A common route to these amines involves the bromination of 2,3-dihydro-1H-indene, followed by an amination step. smolecule.com This direct approach allows for the introduction of the bromo-substituent prior to the formation of the amine.

A more elaborate strategy is demonstrated in the synthesis of (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine. researchgate.net This multi-step synthesis begins with the bromination of 4-chloro-1-indanone, followed by cyanation of the resulting 2-bromo-4-chloro-1-indanone. researchgate.net The subsequent reduction of the nitrile group quantitatively yields the desired methanamine derivative. researchgate.net This sequence highlights a versatile pathway that can be adapted for bromo-indene analogues.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are also employed to construct C-N bonds. This reaction was utilized to couple 5-bromopyrimidine (B23866) with various 2-amino-2,3-dihydro-1H-indene intermediates, demonstrating a powerful method for creating complex amine derivatives. acs.org The amine group itself can be a site for further functionalization. For instance, N-benzylic sulfonamides can react with internal alkynes in the presence of an iron(III) chloride catalyst to produce functionalized indene derivatives. organic-chemistry.org

Table 2: Synthesis of Amine Derivatives

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| 2,3-dihydro-1H-indene | 1. Bromine or NBS2. Ammonia or other amine source | (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine | smolecule.com |

| 4-chloro-1-indanone | 1. Bromination2. Cyanation3. Reduction | (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine | researchgate.net |

| 2-Amino-2,3-dihydro-1H-indene intermediates, 5-bromopyrimidine | Buchwald-Hartwig amination | 2-(Pyrimidin-5-ylamino)-2,3-dihydro-1H-indene derivatives | acs.org |

Mechanistic and Kinetic Studies of Reactions Involving 1 Bromo 2,3 Dihydro 1h Indene

Detailed Reaction Mechanisms of Bromination

The synthesis of 1-bromo-2,3-dihydro-1H-indene is most commonly achieved through the bromination of 2,3-dihydro-1H-indene (indane). The reaction mechanism is highly dependent on the reagents and conditions, but a free-radical pathway is prevalent, especially when using N-bromosuccinimide (NBS).

The bromination of indane exhibits high regioselectivity, with substitution occurring almost exclusively at the C-1 position. This preference is dictated by the relative stability of the possible radical intermediates. Abstraction of a hydrogen atom from C-1 generates a benzylic radical, which is significantly stabilized by resonance with the adjacent aromatic ring. In contrast, a radical at the C-2 position would be a less stable secondary alkyl radical.

This selectivity can be explained by Hammond's postulate, which states that the transition state of an endothermic reaction step will structurally resemble the products of that step. masterorganicchemistry.com The hydrogen abstraction by a bromine radical is an endothermic process. masterorganicchemistry.com Therefore, the transition state for this rate-determining step is "late," meaning it closely resembles the resulting indanyl radical. masterorganicchemistry.com The transition state leading to the more stable benzylic radical is lower in energy than the transition state leading to the secondary radical, making the former pathway kinetically favored. masterorganicchemistry.compearson.com

The free-radical bromination of indane using NBS proceeds through a well-established chain reaction mechanism.

Initiation: The reaction is initiated by the homolytic cleavage of an initiator, such as azobisisobutyronitrile (AIBN), or by photolysis, which generates a small number of bromine radicals from NBS.

Propagation: This phase consists of two repeating steps:

A bromine radical abstracts a hydrogen atom from the C-1 position of indane. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical intermediate. rsc.org

The newly formed indanyl radical then reacts with a molecule of NBS (or Br₂ which is present in low concentrations) to yield the product, this compound, and generate a new bromine radical, which continues the chain.

This cycle repeats until the reactants are consumed or the chain is terminated.

Transition State Analysis in Regioselectivity

Stereochemical Outcomes of Bromination and Subsequent Transformations

The stereochemistry of reactions involving the indane scaffold is a critical aspect of their study. The bromination of unsubstituted indane at the C-1 position creates a chiral center, resulting in a racemic mixture of (R)- and (S)-1-bromo-2,3-dihydro-1H-indene.

In cases of further reaction or the use of unsaturated precursors like indene (B144670), the stereochemical outcomes become more complex. For instance, the addition of bromine (Br₂) to indene typically proceeds via an anti-addition mechanism. metu.edu.tr This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the face opposite to the bridging bromine. utexas.edu This process leads preferentially to the formation of trans-1,2-dibromoindane.

The stereochemistry of substituted indane derivatives is often determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between adjacent protons, such as those at C-1 and C-2, is diagnostic of their relative orientation. researchgate.netresearchgate.net For example, in dibromoindane derivatives, a larger coupling constant (J₁₂ ≈ 5.0 Hz) is indicative of a cis-arrangement of the bromine atoms, whereas a smaller coupling constant (J₁₂ ≈ 0–1.0 Hz) suggests a trans-arrangement. researchgate.netresearchgate.net Subsequent transformations of these bromo-derivatives, such as substitution or elimination reactions, are also heavily influenced by the initial stereochemistry of the substrate.

Kinetic Parameters Influencing Reaction Efficiency and Selectivity

The reaction rate is sensitive to temperature, as shown by the Arrhenius equation. Kinetic data for the bromination of a series of 2-arylidene-1,3-indandiones demonstrate this dependence.

| Compound (Substituent) | kobs × 10³ (s⁻¹) at 283 K | kobs × 10³ (s⁻¹) at 298 K | kobs × 10³ (s⁻¹) at 313 K |

|---|---|---|---|

| H | 1.45 | 3.55 | 7.30 |

| p-NO₂ | 4.35 | 8.90 | 16.20 |

| p-Cl | 2.50 | 5.50 | 10.20 |

| p-OCH₃ | 0.95 | 2.50 | 5.60 |

Activation parameters, such as the activation energy (Ea) and entropy of activation (ΔS‡), can be derived from these temperature-dependent rate constants. These parameters reveal details about the transition state. Electron-withdrawing substituents (like p-NO₂) increase the reaction rate, while electron-donating groups (like p-OCH₃) decrease it, as seen in the tables. This trend is quantified by the Hammett relationship, where a positive rho (ρ) value greater than 1.0 suggests a buildup of negative charge in the transition state or high sensitivity to the electronic effects of the substituents. researchgate.net

| Compound (Substituent) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Free Energy of Activation (ΔG‡) (kJ/mol) at 298 K |

|---|---|---|---|---|

| H | 34.50 | 32.02 | -179.0 | 85.35 |

| p-NO₂ | 28.50 | 26.02 | -192.5 | 83.37 |

| p-Cl | 30.50 | 28.02 | -187.2 | 83.82 |

| p-OCH₃ | 38.20 | 35.72 | -172.0 | 86.91 |

Chemical Transformations and Synthetic Utility of 1 Bromo 2,3 Dihydro 1h Indene

Nucleophilic Substitution Reactions

The primary mode of reactivity for 1-bromo-2,3-dihydro-1H-indene is its role as an electrophile, driven by the presence of the bromine atom. This characteristic makes it susceptible to attack by nucleophiles, leading to a variety of substitution reactions.

Carbon-Heteroatom Bond Formation (e.g., C-N, C-O, C-S)

The bromine atom in this compound can be readily displaced by various heteroatom nucleophiles to form new carbon-heteroatom bonds. These reactions are fundamental in the synthesis of functionalized indane derivatives.

C-N Bond Formation: Amines can act as nucleophiles to displace the bromide, leading to the formation of 1-amino-2,3-dihydro-1H-indene derivatives. These products are significant, as substituted indane skeletons are found in numerous biologically active compounds and pharmaceuticals. For instance, novel 2,3-dihydro-1H-indene derivatives with substitutions at the amino group have been synthesized and investigated for their pharmacological potential. google.com The reaction typically proceeds under standard nucleophilic substitution conditions.

C-O Bond Formation: Alkoxides are effective nucleophiles for the synthesis of 1-alkoxy-2,3-dihydro-1H-indenes. For example, reaction with sodium alkoxides in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can yield the corresponding ether. Similarly, the hydroxyl group can be introduced, which can then be further functionalized.

C-S Bond Formation: Thiolates can also displace the bromine atom to form 1-thio-2,3-dihydro-1H-indene derivatives. These reactions expand the library of available indane-based compounds for various applications.

Table 1: Examples of Carbon-Heteroatom Bond Formation Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 1-Amino-2,3-dihydro-1H-indene derivative |

| Alkoxide | R-ONa | 1-Alkoxy-2,3-dihydro-1H-indene |

Alkylation and Acylation Reactions

This compound can act as an alkylating agent in Friedel-Crafts type reactions. nih.gov The Lewis acid-catalyzed reaction with an aromatic compound would lead to the formation of a new carbon-carbon bond, attaching the indanyl moiety to the aromatic ring.

While direct acylation of this compound at the 1-position is not a typical reaction due to the nature of the substrate, the indane framework itself can be part of molecules that undergo acylation at other positions. For instance, Friedel-Crafts acylation of indane can occur at the 5-position of the aromatic ring. stackexchange.com

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a valuable substrate for several such transformations.

Cross-Coupling Methodologies (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. This compound and its derivatives can participate in these reactions.

Suzuki Coupling: There is documented use of bromo-substituted 2,3-dihydro-1H-inden-1-one derivatives in Suzuki-Miyaura coupling reactions with arylboronic acids. semanticscholar.org This suggests that this compound could similarly be coupled with boronic acids to form 1-aryl-2,3-dihydro-1H-indenes. These reactions are typically catalyzed by a palladium complex in the presence of a base. semanticscholar.org

Negishi Coupling: The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is another viable method for forming carbon-carbon bonds. beilstein-journals.org Bromo-substituted indene (B144670) derivatives have been successfully used in Negishi coupling reactions, indicating the applicability of this method for the functionalization of this compound. semanticscholar.orgresearchgate.net

Table 2: Cross-Coupling Reactions of Bromo-indene Derivatives

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(OAc)₂ / K₂CO₃ | 1-Aryl-2,3-dihydro-1H-indene |

Cyanation and Related Transformations

The introduction of a cyano group is a synthetically useful transformation, as the nitrile can be further elaborated into other functional groups such as carboxylic acids, amines, and amides. While direct cyanation of this compound is plausible, related transformations have been reported for similar structures. For example, the cyanation of 2-bromo-4-chloro-1-indanone has been successfully achieved. researchgate.netajol.infojournals.co.za This suggests that this compound could potentially be converted to 2,3-dihydro-1H-indene-1-carbonitrile using a cyanide source, such as cuprous cyanide or zinc cyanide. google.com

Reduction and Oxidation Processes

The this compound molecule possesses sites that can undergo both reduction and oxidation.

Reduction: The bromine atom can be removed via reduction to yield 2,3-dihydro-1H-indene (indane). This can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Oxidation: Oxidation of this compound can lead to the formation of 1-indanone (B140024) derivatives. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The specific product will depend on the reaction conditions and the presence of other functional groups.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a fundamental transformation that replaces a halogen atom with a hydrogen atom. In the case of this compound, this reaction provides a pathway to the parent compound, 2,3-dihydro-1H-indene (indan).

One common method for this reduction involves the use of reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Another effective method utilizes zinc powder in the presence of a deuterium (B1214612) or hydrogen donor, such as D₂O or H₂O. sci-hub.se This approach is notable for its mild reaction conditions and broad substrate scope. sci-hub.se Mechanistic studies suggest that this zinc-mediated dehalogenation proceeds through a radical process, involving the formation of an organozinc intermediate which then undergoes hydrolysis. sci-hub.se

Detailed research has demonstrated the successful dehalogenation of similar alkyl halides. For instance, the dehalogenation of various alkyl bromides using zinc and water has been shown to be efficient. sci-hub.se While specific yield data for the reductive dehalogenation of this compound itself is not extensively detailed in the provided context, the general applicability of these methods to alkyl halides suggests a viable route to indan. sci-hub.se

Table 1: Reductive Dehalogenation of Alkyl Halides This table is representative of the types of reductive dehalogenation reactions discussed and not specific to this compound.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkyl Bromides | Zn, D₂O, CH₃CN, 80°C | Deuterated Alkanes | 82-97 | sci-hub.se |

| Alkyl Bromides | Zn, H₂O | Alkanes | - | sci-hub.se |

| This compound | LiAlH₄ or Catalytic Hydrogenation | 2,3-dihydro-1H-indene | - |

Oxidative Functionalization to Carbonyl Compounds

The oxidation of this compound can lead to the formation of valuable carbonyl compounds, most notably 1-indanone. This transformation involves the conversion of the carbon-bromine bond to a carbon-oxygen double bond.

Common oxidizing agents employed for this purpose include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These strong oxidants can effectively convert the benzylic bromide to a ketone. The reaction proceeds by replacing the bromine atom with a hydroxyl group, which is then further oxidized to the carbonyl group.

The resulting product, 1-indanone, is a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. beilstein-journals.org The efficiency of this oxidation is dependent on the specific reaction conditions and the choice of oxidant.

Table 2: Oxidative Functionalization to Carbonyl Compounds

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | KMnO₄ or CrO₃ | 1-Indanone | |

| 7-Bromo-2,3-dihydro-1H-inden-4-ol | KMnO₄ or CrO₃ | Corresponding Carbonyl Compound | smolecule.com |

Elimination Reactions for Olefin Formation

Elimination reactions of this compound provide a route to the formation of indene, an unsaturated bicyclic hydrocarbon. These reactions typically proceed via an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from a carbon adjacent to the carbon bearing the bromine atom, leading to the concerted formation of a double bond and the departure of the bromide ion. libretexts.org

The regioselectivity of the elimination is a key consideration. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product when using small, strong bases like hydroxide (B78521) or ethoxide. libretexts.org However, the use of bulky bases, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. libretexts.org

In the case of this compound, elimination of HBr would lead to the formation of 1H-indene. The choice of base and reaction conditions can be optimized to maximize the yield of this olefin.

Table 3: General Principles of Elimination Reactions This table illustrates the general principles of E2 elimination reactions.

| Substrate Type | Base | Major Product Type | Governing Principle | Reference |

|---|---|---|---|---|

| Alkyl Halide | Small, strong base (e.g., OEt⁻) | More substituted alkene | Zaitsev's Rule | libretexts.org |

| Alkyl Halide | Bulky base (e.g., t-BuOK) | Less substituted alkene | Hofmann's Rule | libretexts.org |

Ring-Forming and Rearrangement Reactions

This compound and its derivatives can participate in various ring-forming and rearrangement reactions, expanding their synthetic utility. The presence of the bromine atom makes the molecule susceptible to nucleophilic attack, which can initiate cyclization processes.

Acid-catalyzed cyclialkylation of related arylpentanol derivatives can lead to the formation of the 2,3-dihydro-1H-indene skeleton, sometimes accompanied by unexpected rearrangements. researchgate.netresearchgate.net For example, the acid-catalyzed cyclialkylation of 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol resulted in a mixture of the expected product and a rearranged trans-4-chloro-2,3-dihydro-1,1,2,3-tetramethyl-1H-indene. researchgate.net These rearrangements often involve carbocationic intermediates and subsequent alkyl or hydride shifts to form more stable carbocation species before the final ring closure.

While specific examples detailing ring-forming reactions starting directly from this compound are not extensively covered in the provided search results, its role as a reactive intermediate suggests its potential in intramolecular reactions where a nucleophilic moiety within the same molecule could displace the bromide to form a new ring.

Table 4: Examples of Rearrangements in Indene Synthesis

| Starting Material | Conditions | Product(s) | Observation | Reference |

|---|---|---|---|---|

| 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol | Acid-catalyzed cyclialkylation | Mixture of expected and rearranged indene derivatives | Unexpected framework transposition | researchgate.net |

| 2,4-dimethyl-2-phenyl[3-¹³C]pentan-3-ol | Acid-catalyzed cyclialkylation | Specifically labeled tetramethyl-1H-indene | Elucidation of rearrangement mechanism | researchgate.net |

Stereochemistry and Enantioselective Synthesis of 1 Bromo 2,3 Dihydro 1h Indene Derivatives

Stereoisomer Synthesis and Isolation

The synthesis of derivatives of 1-bromo-2,3-dihydro-1H-indene can lead to the formation of multiple stereoisomers, including enantiomers and diastereomers, particularly when additional chiral centers are present. For instance, the synthesis of 2-bromo-2,3-dihydro-1H-inden-1-ols generates four possible stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). researchgate.net The preparation of these stereoisomers often starts with a prochiral ketone, such as 2-bromo-1-indanone, which undergoes reduction to create the hydroxyl group at the C1 position.

The isolation of these individual stereoisomers is typically achieved through chromatographic techniques. Flash column chromatography is a common method used to separate diastereomers from a reaction mixture. nih.govnih.gov For the separation of enantiomers, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the preferred method. arkat-usa.orgmdpi.com This allows for the analytical and preparative separation of enantiomers with high purity. arkat-usa.org The specific type of chiral column (e.g., AD-H, OD-H) and the mobile phase composition (e.g., hexane/2-propanol) are optimized to achieve baseline separation of the enantiomeric pairs. mdpi.com

Chiral Resolution Techniques

Chiral resolution is a key strategy for separating racemic mixtures of this compound and its derivatives into their constituent enantiomers. This is particularly important when asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity. Both biocatalytic and classical methods have been successfully applied.

Biocatalytic Approaches (e.g., Enzymatic Kinetic Resolution)

Enzymatic kinetic resolution is a powerful and widely used technique for obtaining enantiomerically pure halo-2,3-dihydro-1H-inden-1-ols, which are direct precursors to their corresponding bromo derivatives. researchgate.net This method relies on the stereoselective catalysis of an enzyme, typically a lipase (B570770), to preferentially acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. arkat-usa.orgresearchgate.net

Lipases such as Burkholderia cepacia lipase (formerly Pseudomonas cepacia) and Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) have proven highly effective. researchgate.netarkat-usa.orgtandfonline.com In a typical procedure, the racemic halo-dihydroindenol is treated with an acyl donor, like vinyl acetate (B1210297) or isopropylidene acetate, in an organic solvent, and the lipase is added as the biocatalyst. researchgate.netarkat-usa.org The enzyme selectively esterifies one enantiomer (e.g., the R-enantiomer), allowing for the separation of the resulting ester from the unreacted S-enantiomer alcohol, both in high enantiomeric excess (>98% ee). researchgate.nettandfonline.com

Table 1: Examples of Enzymatic Kinetic Resolution of Indenol Derivatives

| Substrate | Biocatalyst | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Racemic halo-2,3-dihydro-1H-inden-1-ols | Burkholderia cepacia lipase | Kinetically controlled esterification | Separation of (S)- and (R)-enantiomers | arkat-usa.org |

| Racemic 2-bromo-2,3-dihydro-1H-inden-1-ols | Burkholderia cepacia lipase | Biocatalytic esterification | Effective resolution of racemates | researchgate.net |

| Racemic 1-indanol (B147123) derivatives | Chiral guanidine (B92328) catalyst | Silylative kinetic resolution | High selectivity (s-values up to 89) | researchgate.net |

| Racemic 1-indanol | Immobilized lipase from P. fluorescens | Kinetic resolution in n-hexane | High enantioselectivity (E value = 910) | researchgate.net |

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution. In DKR, the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. This is achieved by coupling the enzymatic resolution with a racemization catalyst.

Classical Resolution Methods

While biocatalytic methods are prevalent, classical resolution remains a viable, albeit often more laborious, strategy. This approach involves the reaction of the racemic compound, typically an amine or alcohol derivative, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts or esters. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the chiral resolving agent is cleaved to yield the pure enantiomers of the target compound. For instance, racemic 1-aminoindan, a related compound, can be resolved using this principle. mansapublishers.com

Asymmetric Synthesis Strategies for Enantiomerically Pure Products

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral product from a prochiral starting material, thus avoiding the need for resolution. ub.edunih.gov For derivatives of this compound, a prominent strategy is the asymmetric reduction of a corresponding prochiral ketone.

A well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to stereoselectively reduce a ketone with a borane (B79455) source. researchgate.net For example, the asymmetric borane reduction of 2-p-toluenesulfonyloxy-1-indanone, catalyzed by a CBS-oxazaborolidine reagent, has been used to synthesize trans-(1S,2S)-2-bromo-1-indanol with a high enantiomeric excess of 87%. researchgate.net This enantiopure bromo-indanol is a key intermediate for other chiral indene (B144670) derivatives. researchgate.net

Palladium-catalyzed asymmetric alkylations also represent a sophisticated strategy. These methods can create stereocenters with high enantioselectivity by using chiral ligands to control the stereochemical outcome of the C-C bond formation. mdpi.com Such reactions have been applied to indanone-derived β-ketoesters to construct adjacent stereocenters with defined chirality. mdpi.com

Table 2: Asymmetric Synthesis Approaches

| Precursor | Catalyst/Reagent | Method | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-p-Toluenesulfonyloxy-1-indanone | CBS-oxazaborolidine / N-ethyl-N-isopropylaniline–borane complex | Asymmetric borane reduction | trans-(1S,2S)-2-bromo-1-indanol | 87% | researchgate.net |

| Indanone-derived β-ketoesters | Palladium catalyst with chiral ligand | Asymmetric allenylic alkylation | Chiral 1,3-stereocenters | Up to 97% | mdpi.com |

Determination of Absolute and Relative Configuration

Once enantiomers or diastereomers are synthesized and isolated, determining their precise three-dimensional arrangement is crucial. A combination of methods is often employed to unambiguously establish both the relative and absolute configurations. arkat-usa.org

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining molecular structure. It provides a definitive 3D model of the compound in the solid state, from which the absolute configuration can be determined, especially when a heavy atom like bromine is present (anomalous dispersion). nih.govarkat-usa.org The absolute configurations of the (S,S)-, (R,R)-, (S,R)-, and (R,S)-stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols have been established using this technique. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical tool for determining the enantiomeric purity (ee) of a sample. arkat-usa.org By comparing the retention time of an unknown sample with that of a known, authenticated enantiomeric standard, the absolute configuration can be assigned. arkat-usa.org This method is often used in conjunction with enzymatic resolution, where the known stereoselectivity of the enzyme (e.g., following Kazlauskas's rule) provides a reference for assigning the peaks in the chromatogram. arkat-usa.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is the primary tool for elucidating the basic structure and relative configuration of a molecule, its application in determining absolute configuration is more complex. thieme-connect.de However, by converting the enantiomers into diastereomers using a chiral derivatizing agent (e.g., Mosher's acid), the resulting diastereomeric products can be distinguished by NMR, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration. tandfonline.com

The combined use of these methods, such as enzymatic resolution, chiral HPLC, and X-ray diffraction, provides a convergent and highly reliable approach for determining the absolute configuration of this compound derivatives. arkat-usa.org

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-bromo-2,3-dihydro-1H-indene. It provides detailed information about the hydrogen and carbon framework of the molecule.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum exhibits distinct signals corresponding to each unique proton in the molecule. The aromatic protons typically appear as multiplets in the downfield region, while the protons on the dihydroindene ring system resonate at higher field strengths. The chemical shifts and coupling constants provide critical information for assigning these protons. For instance, in a related compound, 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde, the aromatic protons appear as a multiplet between δ 7.25–7.15 ppm. rsc.org The benzylic proton (H-1), being adjacent to the bromine atom, is expected to show a characteristic downfield shift.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbon atoms of the aromatic ring resonate in the typical range of approximately 120-145 ppm, while the aliphatic carbons of the five-membered ring appear at higher field strengths. For example, in 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde, the aromatic carbons appear at δ 124.7, 126.8, and 140.9 ppm, while the aliphatic carbons are found at δ 20.9, 40.9, and 54.3 ppm. rsc.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-Methyl-2,3-dihydro-1H-indene-2-carbaldehyde | 9.67 (s, 1H, CHO), 7.25–7.15 (m, 4H, Ar-H), 3.38 (d, J = 15.8 Hz, 2H), 2.78 (d, J = 15.8 Hz, 2H), 1.31 (s, 3H, CH₃) | 204.0 (CHO), 140.9 (2 × Ar-Cq), 126.8 (2 × Ar-C), 124.7 (2 × Ar-C), 54.3 (Cq(CH₃)), 40.9 (2 × CH₂), 20.9 (CH₃) | rsc.org |

| rel-(1R,2R)-1,2,4-Tribromo-2,3-dihydro-1H-indene | 7.48 (d, J=7.8 Hz, 1H, H-5), 7.40 (d, J=7.5 Hz, 1H, H-7), 7.19 (t, J=7.8 Hz, 1H, H-6), 5.65 (bs, 1H, H-1), 4.84 (bd, J=5.3 Hz, 1H, H-2) | Not provided | semanticscholar.org |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the connectivity between the protons on the five-membered ring and help to trace the spin systems within the molecule. For instance, the correlation between the benzylic proton (H-1) and the methylene (B1212753) protons at C-2 would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By mapping the proton signals to their attached carbons, HSQC provides unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

In a study of a related indene (B144670) derivative, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, 2D NMR analyses were instrumental in assigning all proton and carbon chemical shifts and determining the coupling constants. researchgate.net Similarly, for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid, 2D COSY and HSQC were used to resolve diastereotopic protons.

NOE-NMR for Relative Configuration

Nuclear Overhauser Effect (NOE) NMR experiments are used to determine the spatial proximity of protons, which is essential for elucidating the relative configuration of stereocenters. While this compound itself is chiral, NOE studies on its derivatives can provide insight into their stereochemistry. For example, in the study of N-(2,3-dihydro-1H-inden-1-yl)methanesulfonamide derivatives, NOE studies were suggested to map binding poses to receptors. For a molecule like cis-1,3,4,7-tetrabromo-2,3,4,5,6,7-hexahydro-1H-indene, the observation of NOE enhancements between specific protons would confirm their cis-relationship. semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info This results in two molecular ion peaks separated by two mass units. The calculated exact mass for C₉H₉Br is approximately 195.98875 Da. uni.lu HRMS can confirm this with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. For instance, in the analysis of related indene derivatives, HRMS was used to confirm their elemental composition. rsc.orgrsc.org

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 196.99603 | 137.2 |

| [M+Na]⁺ | 218.97797 | 149.3 |

| [M-H]⁻ | 194.98147 | 144.6 |

| [M+NH₄]⁺ | 214.02257 | 163.1 |

| [M+K]⁺ | 234.95191 | 138.6 |

Data sourced from PubChemLite. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation, it breaks down into smaller, characteristic ions. The analysis of these fragment ions helps to confirm the structure of the parent molecule. A key fragmentation pathway would likely involve the loss of the bromine atom, leading to a significant peak at m/z corresponding to the C₉H₉⁺ fragment (m/z ≈ 117). This fragment can then undergo further rearrangements and fragmentation. For example, in the mass spectrometric differentiation of methyl-2,3-dihydro-1H-indene, a fragment at m/z 117 is considered critical for its identification.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and stereochemistry, offering definitive structural confirmation.

For derivatives of 2,3-dihydro-1H-indene, X-ray crystallography has been instrumental. For instance, in the structural analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a related compound, the dihydroindene moiety was found to be nearly planar, with only a slight twist in the saturated five-membered ring. iucr.org This level of detail is crucial for understanding intermolecular interactions, such as the π-stacking observed in the crystal packing of this derivative. iucr.org Similarly, the crystal structure of 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione reveals slight deviations from planarity and the presence of intermolecular hydrogen bonds that form dimers. nih.gov

While a specific crystal structure for the parent "this compound" is not detailed in the provided results, the application of programs like SHELXL is standard for resolving such crystal structures, which is particularly vital for verifying stereochemistry.

Table 1: Crystallographic Data for a Related Dihydro-1H-indene Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione |

| Molecular Formula | C₁₆H₉BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 10.123(2) |

| c (Å) | 11.456(2) |

| β (°) | 109.87(3) |

| Volume (ų) | 1345.8(5) |

Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of a bromo-indane derivative provides key information. The presence of a C-Br stretching vibration is a characteristic feature, typically appearing in the fingerprint region of the spectrum. docbrown.info For instance, in the FTIR spectrum of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol, characteristic peaks for O-H, C-H (aromatic and aliphatic), and C-Cl bonds are observed. mdpi.com For "this compound," one would expect to see:

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

Aliphatic C-H stretching: Just below 3000 cm⁻¹.

C=C stretching (aromatic): In the 1450-1600 cm⁻¹ region.

CH₂ bending (scissoring): Around 1462 cm⁻¹. researchgate.net

C-Br stretching: In the lower frequency region, often between 500 and 750 cm⁻¹. docbrown.info

The NIST Chemistry WebBook contains IR spectrum data for the related compound 5-bromo-2,3-dihydro-1H-inden-1-one, which can serve as a reference. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For bromo-adamantane, a related bromo-cycloalkane, Raman spectra have been used to study phase transitions and identify the C-Br stretching mode. researchgate.net A comprehensive Raman spectral library is available for a wide range of organic compounds, which can aid in the identification of unknown samples by comparing their spectra to known standards. analyzeiq.com Theoretical calculations using Density Functional Theory (DFT) can also be employed to predict and assign vibrational frequencies for indane derivatives, showing good agreement with experimental data. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| CH₂ Scissoring | ~1462 | IR, Raman |

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for determining the purity of a compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for confirming the purity of organic compounds. For many indene derivatives, reverse-phase HPLC is used to establish purity, often requiring it to be greater than 95% for subsequent applications. acs.org For example, the purity of various 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives was confirmed to be >95% by HPLC analysis. acs.org HPLC can also be used to monitor the progress of a reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is highly effective for analyzing volatile compounds. The gas chromatogram separates the components of a mixture, and the mass spectrometer provides a molecular weight and fragmentation pattern for each component, allowing for their identification. The PubChem database includes GC-MS data for "this compound". nih.gov GC-MS has been used to identify 2,3-dihydro-1H-indene in complex mixtures like plant extracts. imrpress.com The mass spectrum would characteristically show the molecular ion peak and an isotopic pattern indicative of the presence of a bromine atom (approximately equal intensity for M and M+2 peaks).

Table 3: Chromatographic Methods for the Analysis of Indene Derivatives

| Technique | Application | Key Information Provided |

|---|---|---|

| HPLC | Purity assessment, reaction monitoring | Retention time, peak area (purity >95%) acs.org |

By integrating the data from these advanced characterization techniques, a comprehensive and unambiguous profile of "this compound" can be established, ensuring its suitability for its intended scientific applications.

Applications of 1 Bromo 2,3 Dihydro 1h Indene As a Versatile Synthetic Intermediate

Precursor in Medicinal Chemistry for Biologically Active Molecules

The indene (B144670) scaffold is a privileged structure in medicinal chemistry, and 1-bromo-2,3-dihydro-1H-indene provides a key entry point for the synthesis of a diverse array of biologically active molecules. The presence of the bromine atom facilitates nucleophilic substitution and cross-coupling reactions, enabling the introduction of various functional groups and the construction of complex molecular architectures.

Synthesis of Receptor Agonists and Inhibitors

Derivatives of this compound have been instrumental in the development of compounds that can modulate the activity of biological receptors. A notable area of research involves the synthesis of retinoic acid receptor α (RARα) agonists. Indene derivatives have shown potential in this area, which is significant for cancer therapy and prevention due to the role of RARα in regulating cell differentiation and proliferation.

Furthermore, the rigid bicyclic structure of the dihydroindene core, which has reduced conformational flexibility, is a feature explored in the design of modulators for other receptors, such as muscarinic acetylcholine (B1216132) receptors. The ability to modify the indene structure through reactions at the bromine-substituted position allows for the fine-tuning of a compound's selectivity and potency for specific biological targets. Research has also been conducted on indene derivatives as potential succinate (B1194679) dehydrogenase inhibitors. acs.org

| Target Receptor/Enzyme | Therapeutic Area | Role of Indene Derivative |

| Retinoic Acid Receptor α (RARα) | Cancer Therapy & Prevention | Agonist |

| Muscarinic Acetylcholine Receptors | Various | Modulator |

| Succinate Dehydrogenase | Fungicide/Potential Therapeutics | Inhibitor |

Development of Indene-Based Scaffolds for Drug Discovery

The 2,3-dihydro-1H-indene framework serves as a versatile scaffold in drug discovery, and this compound is a key starting material for creating libraries of compounds for screening. smolecule.com By using this bromo-intermediate, chemists can systematically introduce a variety of substituents to explore the structure-activity relationships of new chemical entities.

For instance, derivatives have been investigated for their potential anti-inflammatory properties. smolecule.com Some studies have shown that certain indene derivatives can inhibit nitric oxide production in macrophage cells, suggesting their potential as anti-inflammatory agents. smolecule.com The dihydroindene scaffold has also been incorporated into compounds with potential antioxidant properties.

Building Block in Materials Science and Polymer Chemistry

The unique structural and electronic properties of the indene ring system make this compound a valuable component in the synthesis of advanced materials.

Monomers for Functional Polymers

This compound and its derivatives can be used as monomers in the synthesis of functional polymers. The incorporation of the indene unit into a polymer backbone can influence the material's thermal stability, electronic properties, and processability. The reactivity of the bromine atom allows for post-polymerization modification, further expanding the range of accessible functional materials. Research has highlighted the use of indene-based compounds in creating low-bandgap conjugated polymers for applications such as polymer solar cells, where the electronic properties of indenes can enhance light absorption and charge transport.

Ligands in Organometallic Catalysis (e.g., Ansa-Zirconocenes)

Indenyl ligands are crucial components of certain organometallic catalysts, particularly ansa-metallocenes used in olefin polymerization. acs.org Halogenated indenes, including bromo-indenes, serve as important starting materials for the synthesis of these complex ligands. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are employed to introduce aryl substituents onto the indenyl framework, starting from halo-indenes. acs.org The resulting substituted indenyl ligands are then used to synthesize ansa-zirconocenes, which are highly active and stereoselective catalysts for producing polymers like polypropylene. acs.orgresearchgate.net The synthesis of these ansa-metallocenes can also be achieved through the transmetalation of dielement-substituted bis(indenyl) ligands with metal halides like ZrCl₄. acs.org

| Catalyst Type | Application | Role of Indene Ligand |

| ansa-Zirconocenes | Olefin Polymerization | Forms the catalytic active site |

| ansa-Hafnocenes | Olefin Polymerization | Forms the catalytic active site |

Intermediates for Agrochemicals and Specialty Chemicals

The versatility of this compound extends to the synthesis of agrochemicals and other specialty chemicals. ontosight.ai The indene core is present in some compounds with pesticidal or herbicidal activity. The ability to easily functionalize the bromo-indene intermediate allows for the efficient production of a range of active ingredients for the agricultural industry. smolecule.com Additionally, its role as a precursor for various indene derivatives makes it a key intermediate in the manufacturing of dyes and other specialty organic compounds.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations on Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-bromo-2,3-dihydro-1H-indene. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule and the energies of its molecular orbitals.

Detailed research findings from DFT calculations on similar indene (B144670) structures reveal key electronic characteristics that can be extrapolated to the bromo-derivative. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO is typically localized on the electron-rich aromatic ring, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO's position highlights areas prone to nucleophilic attack. The presence of the electronegative bromine atom at the benzylic position significantly influences the electronic landscape. It withdraws electron density, making the C1 carbon more electrophilic and thus more reactive towards nucleophiles. This is a key factor in its utility as a synthetic intermediate.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally corresponds to higher reactivity. Computational studies on related phenylboronic acids have shown that substituent changes can modulate this gap. researchgate.net For this compound, the gap would be expected to be in a range that reflects a stable yet synthetically versatile molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents expected values based on typical DFT calculations for similar organic halides. Actual values would require specific computation.

| Property | Predicted Value (eV) | Significance |

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. |

| ELUMO | ~ -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. researchgate.net |

| Dipole Moment | ~ 2.1 D | Quantifies the overall polarity of the molecule, influenced by the C-Br bond. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While the benzene (B151609) ring of this compound is planar, the five-membered cyclopentene (B43876) ring is non-planar and conformationally flexible. Molecular Dynamics (MD) simulations offer a method to explore this flexibility over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in different environments (e.g., in a solvent or at a specific temperature).

For this compound, MD simulations can be used to analyze the puckering of the five-membered ring. This puckering can be described by specific dihedral angles within the ring. The simulations would reveal the most stable conformations (low-energy states) and the energy barriers between them. Studies on other 1H-indene derivatives have successfully used MD to understand the adsorption and interaction behavior of these molecules on surfaces, which is heavily dependent on their conformational state. researchgate.net The bromine atom, being relatively large, would sterically influence the preferred conformation of the ring, a factor that MD simulations can precisely quantify.

Table 2: Key Conformational Parameters for MD Analysis of this compound

| Parameter | Description | Typical Focus of Analysis |

| Dihedral Angle (C2-C1-C7a-C4) | Describes the twist of the five-membered ring relative to the benzene ring. | Identifying the most stable puckering conformations (e.g., envelope, twist). |

| Ring Puckering Amplitude | Quantifies the degree of non-planarity of the five-membered ring. | Assessing the rigidity or flexibility of the ring system. |

| Radial Distribution Functions | Describes the probability of finding a solvent molecule at a certain distance from the solute. | Understanding how the molecule interacts with its solvent environment. |

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. Methods like DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies for Infrared (IR) and Raman spectra can be predicted. researchgate.net

For this compound, computational predictions would be invaluable for assigning specific peaks in its spectra. For instance, the calculated ¹H NMR spectrum would help distinguish between the diastereotopic protons on the C2 and C3 positions of the five-membered ring. The calculated ¹³C NMR spectrum would predict the chemical shift of the C1 carbon, showing the deshielding effect of the attached bromine atom. Predicted IR spectra would identify characteristic vibrational modes, such as the C-Br stretch, C-H stretches of the aromatic and aliphatic portions, and ring deformation modes. researchgate.net

Table 3: Comparison of Hypothetical Predicted vs. Typical Experimental Spectroscopic Data Predicted values are estimations based on computational studies of analogous structures.

| Spectrum | Parameter | Predicted Value | Typical Experimental Range |

| ¹H NMR | Chemical Shift (δ) of C1-H | 5.5 - 5.7 ppm | 5.4 - 5.8 ppm |

| ¹³C NMR | Chemical Shift (δ) of C1 | 50 - 55 ppm | 48 - 58 ppm |

| IR | C-Br Stretch Frequency (ν) | 580 - 620 cm⁻¹ | 550 - 650 cm⁻¹ |

| IR | Aromatic C-H Stretch (ν) | 3050 - 3100 cm⁻¹ | 3000 - 3100 cm⁻¹ |

Computational Design of Novel Derivatives and Reaction Pathways

The this compound scaffold is a valuable starting point for the computational design of novel molecules with specific functions, particularly in medicinal chemistry. acs.org The bromine atom serves as a versatile chemical handle for introducing a wide variety of functional groups through reactions like nucleophilic substitution or cross-coupling.

Computational design workflows often begin with a target, such as a protein receptor. The 2,3-dihydro-1H-indene core provides a rigid, three-dimensional structure that can be used to position substituents in precise orientations to maximize binding affinity with a receptor. Researchers can computationally generate a virtual library of derivatives by replacing the bromine with different chemical moieties. These virtual compounds are then "docked" into the active site of the target protein to predict their binding mode and estimate their binding energy. This process allows for the rapid screening of thousands of potential derivatives, prioritizing the most promising candidates for actual synthesis. Furthermore, quantum mechanical calculations can be employed to model the transition states of proposed synthetic routes, helping to predict reaction feasibility and optimize conditions before heading to the lab.

Table 4: Example Workflow for Computational Design of Indene-Based Inhibitors

| Step | Computational Method | Objective |

| 1. Target Identification | N/A | Identify a biological target (e.g., an enzyme, a receptor). |

| 2. Scaffold Selection | Molecular Similarity/Analysis | Choose this compound as a rigid scaffold. |

| 3. Virtual Library Generation | Combinatorial Chemistry Software | Systematically replace the bromine atom with a diverse set of functional groups. |

| 4. Molecular Docking | Docking Software (e.g., AutoDock, GOLD) | Predict the binding pose and affinity of each derivative within the target's active site. |

| 5. QSAR Modeling | Statistical Methods | Develop a Quantitative Structure-Activity Relationship (QSAR) model to correlate structural features with predicted activity. |

| 6. Synthesis Pathway Prediction | QM Calculations (DFT) | Model reaction mechanisms and transition states to assess the synthetic viability of top-ranked candidates. |

Emerging Research Directions and Future Outlook

Sustainable and Green Chemistry Approaches to Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Research into the synthesis of 1-bromo-2,3-dihydro-1H-indene and related compounds is increasingly prioritizing green chemistry principles such as atom economy, use of safer solvents, and biocatalysis.

Traditional synthesis often involves the bromination of 2,3-dihydro-1H-indene using reagents like N-bromosuccinimide (NBS) in halogenated solvents such as dichloromethane (B109758) or chloroform (B151607). While effective, these methods pose environmental and safety concerns. A greener alternative has been demonstrated for the synthesis of the related compound, 2-bromoindane-1-one, utilizing an H2O2-HBr system "on water," which avoids hazardous organic solvents. rsc.org This approach points toward future methodologies that could be adapted for the direct, more sustainable synthesis of this compound.

Further challenges with conventional bromination routes include issues with regioselectivity and the high cost of reagents, which can lead to purification challenges and the formation of byproducts. google.comgoogle.com To overcome these limitations, research is exploring biocatalysis. For instance, enzymatic processes are being developed for the enantioselective preparation of related chiral aminoindanes. google.comgoogle.com The use of enzymes like hydrolases (lipases, esterases, proteases) or transaminases can offer high selectivity under mild conditions, reducing waste and avoiding harsh chemicals. google.comgoogle.comunipd.it While not yet applied directly to the large-scale synthesis of this compound, these biocatalytic strategies represent a significant future direction.

Atom economy is another key focus. Future synthetic routes will likely move away from stoichiometric reagents toward catalytic processes that minimize waste. smolecule.com Methodologies such as Grignard reactions followed by CO2 quenching, which have been noted for their high atom economy and scalability in producing related indene (B144670) carboxylic acids from bromo-indane precursors, exemplify this trend.

Development of Novel Catalytic Systems for Functionalization

The bromine atom in this compound is a key functional handle, enabling a wide range of subsequent transformations, particularly cross-coupling reactions. The development of novel and more efficient catalytic systems to leverage this reactivity is a major area of ongoing research.